Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-

Catalog No.
S13395587
CAS No.
828939-58-8
M.F
C16H14BrNOSe
M. Wt
395.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(pheny...

CAS Number

828939-58-8

Product Name

Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-

IUPAC Name

3-(4-bromophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole

Molecular Formula

C16H14BrNOSe

Molecular Weight

395.2 g/mol

InChI

InChI=1S/C16H14BrNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-9,14H,10-11H2

InChI Key

DOZIABJIBGLVTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)Br)C[Se]C3=CC=CC=C3

Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- is a heterocyclic compound characterized by its isoxazole ring structure, which is a five-membered ring containing one nitrogen and one oxygen atom. The compound has the molecular formula C16H14BrNOSeC_{16}H_{14}BrNOSe and a CAS number of 828939-58-8. Its structure features a bromophenyl group at the 3-position and a phenylseleno group at the 5-position of the isoxazole ring, contributing to its unique chemical properties and potential biological activities .

Due to the presence of the isoxazole ring. Common reactions include:

  • Nucleophilic Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Electrophilic Aromatic Substitution: The phenyl groups can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The double bond in the dihydroisoxazole can be reduced under specific conditions to yield saturated derivatives.

These reactions are significant for synthesizing more complex molecules and exploring their reactivity in medicinal chemistry.

Research indicates that isoxazole compounds exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacteria and fungi.
  • Anti-inflammatory Effects: Isoxazole compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Anticancer Activity: Certain isoxazoles have been investigated for their potential anticancer effects, targeting specific pathways involved in tumor growth.

The specific biological activity of Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- requires further investigation to elucidate its mechanisms and therapeutic potential.

The synthesis of Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- typically involves multi-step organic synthesis techniques. Key methods may include:

  • Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino ketones or aldehydes.
  • Bromination: Introducing the bromine substituent can be accomplished via bromination of phenolic compounds.
  • Selenium Functionalization: The phenylseleno group can be introduced through selenol or selenide intermediates reacting with suitable electrophiles.

These synthetic routes allow for the tailored production of this compound with desired functional groups.

Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery.
  • Material Science: Its unique chemical properties could be explored in developing new materials with specific functionalities.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Interaction studies involving Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- are crucial for understanding its behavior in biological systems. These studies may include:

  • Protein Binding Assays: To determine how well the compound interacts with target proteins.
  • Cellular Uptake Studies: To investigate how effectively the compound enters cells and its distribution within biological tissues.
  • In Vivo Studies: Evaluating its pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety.

Such studies are essential for advancing its development as a therapeutic agent.

Several compounds share structural similarities with Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-. Notable examples include:

Compound NameMolecular FormulaUnique Features
Isoxazole, 3-(4-fluorophenyl)-5-(phenyl)C15H10FNOC_{15}H_{10}FNOContains a fluorine substituent instead of bromine.
Isoxazole, 5-(3-bromophenyl)-3-(4-bromophenyl)C15H9BrClNOC_{15}H_{9}BrClNODifferent substitution pattern on the isoxazole ring.
Isoxazole, 3-(4-chlorophenyl)-5-(methyl)C11H10ClNOC_{11}H_{10}ClNOLacks selenium functionality; simpler structure.

These compounds highlight the diversity within isoxazole derivatives while emphasizing the unique combination of bromine and phenylselenium in Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- that may contribute to distinct biological activities and chemical behaviors.

Hydrogen Bond Acceptor Count

2

Exact Mass

394.94240 g/mol

Monoisotopic Mass

394.94240 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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